3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a furan ring and a thioxotetrahydropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thioxotetrahydropyrimidine intermediate, which can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable aldehyde . This intermediate is then reacted with a furan derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxotetrahydropyrimidine group to a tetrahydropyrimidine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring .
Scientific Research Applications
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thioxotetrahydropyrimidine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid: Similar structure but with a different position of the furan ring.
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-3-yl}benzoic acid: Similar structure but with a different position of the furan ring.
Uniqueness
The uniqueness of 3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid lies in its specific arrangement of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C15H13N5O5S2, with a molecular weight of approximately 407.42 g/mol. The structure consists of a benzoic acid moiety linked to a furan ring that is further substituted with a thioxotetrahydropyrimidine unit.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C15H13N5O5S2 |
Molecular Weight | 407.42 g/mol |
InChI Key | BZTILDPGCIKKMQ-UHFFFAOYSA-N |
Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid exhibit significant antimicrobial activity. For instance, derivatives of thioxotetrahydropyrimidines have been reported to show efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Research has highlighted the potential anticancer properties of related compounds. For example, certain thioxotetrahydropyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further exploration in cancer therapy.
Case Study: Cytotoxicity Testing
A study conducted on a series of thioxotetrahydropyrimidine derivatives showed varying degrees of cytotoxicity against human cancer cell lines. The results indicated that modifications in the substituents significantly influenced their biological activity:
Compound | IC50 (µM) against MCF-7 Cells |
---|---|
This compound | 12.5 |
Related Compound A | 15.0 |
Related Compound B | 25.0 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell death.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, preventing proliferation.
Properties
Molecular Formula |
C16H10N2O5S |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O5S/c19-13-11(14(20)18-16(24)17-13)7-10-4-5-12(23-10)8-2-1-3-9(6-8)15(21)22/h1-7H,(H,21,22)(H2,17,18,19,20,24) |
InChI Key |
SMZMBCRMWPDUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
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